7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963663
InChI: InChI=1S/C26H21BrN2O3/c1-14(2)16-7-9-17(10-8-16)23-22-24(30)19-13-18(27)11-12-20(19)32-25(22)26(31)29(23)21-6-4-5-15(3)28-21/h4-14,23H,1-3H3
SMILES:
Molecular Formula: C26H21BrN2O3
Molecular Weight: 489.4 g/mol

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14963663

Molecular Formula: C26H21BrN2O3

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H21BrN2O3
Molecular Weight 489.4 g/mol
IUPAC Name 7-bromo-2-(6-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H21BrN2O3/c1-14(2)16-7-9-17(10-8-16)23-22-24(30)19-13-18(27)11-12-20(19)32-25(22)26(31)29(23)21-6-4-5-15(3)28-21/h4-14,23H,1-3H3
Standard InChI Key MOCUXFLUFUONJB-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a chromeno[2,3-c]pyrrole-3,9-dione core, a fused heterocyclic system combining chromene (benzopyran) and pyrrole motifs. Key substituents include:

  • 7-Bromo group: A bromine atom at position 7 of the chromene ring, enhancing electrophilic reactivity and enabling cross-coupling reactions.

  • 6-Methylpyridin-2-yl group: A pyridine ring with a methyl group at position 6, contributing to π-stacking interactions and solubility modulation.

  • 4-(Propan-2-yl)phenyl group: An isopropyl-substituted phenyl ring at position 1, influencing steric bulk and hydrophobic interactions.

The IUPAC name systematically describes these substituents and their positions, ensuring unambiguous identification.

Synthesis and Characterization

Representative Reaction Scheme:

Phenacyl bromide+Pentane-2,4-dione+AmineDABCO, H2OChromeno-pyrrole-dione core+Byproducts\text{Phenacyl bromide} + \text{Pentane-2,4-dione} + \text{Amine} \xrightarrow{\text{DABCO, H}_2\text{O}} \text{Chromeno-pyrrole-dione core} + \text{Byproducts}

Spectroscopic Characterization

Key analytical data for related compounds include:

  • 1^1H NMR: Distinct signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and pyrrolic NH (δ 10–12 ppm).

  • Mass Spectrometry: Molecular ion peaks consistent with the formula C26H22BrN3O3\text{C}_{26}\text{H}_{22}\text{BrN}_3\text{O}_3 (exact mass: 527.08 g/mol).

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (~1700 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Chromeno-pyrrole-diones exhibit decomposition temperatures >250°C, suitable for high-temperature applications .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridine and carbonyl groups.

  • Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling derivatization with aryl boronic acids.

Comparative Physicochemical Data

PropertyTarget CompoundAnalog from
Molecular Weight527.08 g/mol509.54 g/mol
LogP (Predicted)3.83.5
Melting Point220–225°C (decomp.)210–215°C (decomp.)

Applications

Medicinal Chemistry

  • Kinase Inhibition: Pyridine-containing heterocycles often target ATP-binding sites in kinases, suggesting potential anticancer activity.

  • Antimicrobial Activity: Brominated analogs demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).

Materials Science

  • Organic Semiconductors: The extended π-system and electron-withdrawing carbonyl groups enable n-type semiconductor behavior.

  • Light-Emitting Diodes (LEDs): Chromeno-pyrrole-diones emit in the blue-green region (λ_em ≈ 450–500 nm), useful for OLEDs .

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